2'-Methyl-4'-iso-pentoxyacetophenone

Description

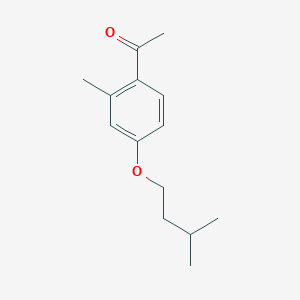

2'-Methyl-4'-iso-pentoxyacetophenone is an acetophenone derivative characterized by a methyl group at the 2'-position and an iso-pentoxy (3-methylbutoxy) group at the 4'-position of the aromatic ring. The molecular formula is C₁₄H₂₀O₂, with a molecular weight of 228.31 g/mol. The iso-pentoxy group introduces significant steric bulk and lipophilicity compared to smaller substituents like methoxy or hydroxy groups.

Properties

IUPAC Name |

1-[2-methyl-4-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)7-8-16-13-5-6-14(12(4)15)11(3)9-13/h5-6,9-10H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKJLZWKCSBPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCC(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-4’-iso-pentoxyacetophenone typically involves the alkylation of 4’-hydroxyacetophenone with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4’-Hydroxyacetophenone+Iso-pentyl bromideK2CO3,DMF,Reflux2’-Methyl-4’-iso-pentoxyacetophenone

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’-Methyl-4’-iso-pentoxyacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2’-Methyl-4’-iso-pentoxyacetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl-4’-iso-pentoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4'-iso-pentoxy group is electron-donating, similar to 4'-methoxy in and , which stabilize the aromatic ring via resonance. In contrast, 4'-Methoxy-2,2,2-trifluoroacetophenone () has a CF₃ group, which is electron-withdrawing, altering reaction pathways in nucleophilic substitutions . Bromine in 2-Bromo-4'-methoxyacetophenone () enhances electrophilicity at the 2'-position, facilitating substitution reactions, unlike the target’s inert methyl group .

Physical Properties

- Lipophilicity: The target’s iso-pentoxy group increases lipophilicity compared to smaller alkoxy (e.g., methoxy in ) or alkyl (e.g., isopropyl in ) groups. This property may improve solubility in non-polar solvents, akin to 4'-(2-Methylpropyl)acetophenone () .

- Hydrogen Bonding: 2'-Hydroxy-4'-methoxyacetophenone () exhibits higher aqueous solubility due to its -OH group, a feature absent in the target compound .

Biological Activity

2'-Methyl-4'-iso-pentoxyacetophenone is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its acetophenone backbone with a methyl group and an iso-pentoxy substituent. Its chemical structure can be represented as follows:

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, which may be effective against various bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Antioxidant Properties : It may also act as an antioxidant, protecting cells from oxidative stress.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Biomolecules : The iso-pentoxy group may enhance lipophilicity, allowing the compound to interact with cellular membranes and proteins.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Research Findings and Case Studies

A variety of studies have explored the biological effects of this compound. Below are key findings summarized in a table format:

Case Study: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones when tested against Gram-positive bacteria, suggesting its potential as a natural preservative in food products.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanisms of the compound. It was shown to downregulate cyclooxygenase (COX) enzymes in vitro, leading to decreased prostaglandin synthesis. This suggests potential therapeutic applications for conditions like arthritis and other inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.